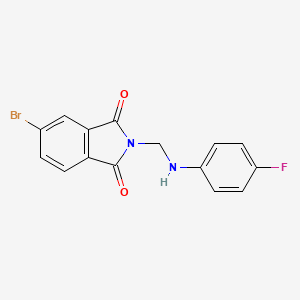![molecular formula C34H42N2O2 B11710850 4'-octyl-N'-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11710850.png)
4'-octyl-N'-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Octyl-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide is a complex organic compound with a unique structure that combines biphenyl, cyclohexyl, and carbohydrazide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-octyl-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide typically involves multiple steps. One common approach is to start with the preparation of biphenyl-4-carbohydrazide, which is then reacted with 4-phenylcyclohexanone to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Octyl-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
4’-Octyl-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be used in studies related to cell signaling and molecular interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 4’-octyl-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4’-octyl-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide include:
Biphenyl-4-carbohydrazide: A simpler compound with similar structural features.
4-Phenylcyclohexanone: A precursor used in the synthesis of the target compound.
Other biphenyl derivatives: Compounds with variations in the functional groups attached to the biphenyl core.
Uniqueness
The uniqueness of 4’-octyl-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide lies in its specific combination of structural elements, which confer distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C34H42N2O2 |
|---|---|
Poids moléculaire |
510.7 g/mol |
Nom IUPAC |
4-(4-octylphenyl)-N'-(4-phenylcyclohexanecarbonyl)benzohydrazide |
InChI |
InChI=1S/C34H42N2O2/c1-2-3-4-5-6-8-11-26-14-16-28(17-15-26)30-20-24-32(25-21-30)34(38)36-35-33(37)31-22-18-29(19-23-31)27-12-9-7-10-13-27/h7,9-10,12-17,20-21,24-25,29,31H,2-6,8,11,18-19,22-23H2,1H3,(H,35,37)(H,36,38) |
Clé InChI |
PHBSDCNBMOIAON-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3CCC(CC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1,1,3,3-Tetramethylbutyl)amino]-3-(2,4,6-trimethylphenoxy)-2-propanol](/img/structure/B11710785.png)

![2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11710802.png)


![N'~1~,N'~5~-bis[(E)-phenylmethylidene]pentanedihydrazide](/img/structure/B11710828.png)
![(2E)-3-(4-methoxyphenyl)-2-[(E)-morpholine-4-carbonyl]prop-2-enenitrile](/img/structure/B11710833.png)

![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B11710836.png)

![phenyl 4-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate](/img/structure/B11710844.png)


